Stereochemical Purity Enables Reproducible Kinase Selectivity Profiles
The (S)-enantiomer of 2-methyl-1,4-diazepane, as its sulfonamide derivative H-1152, demonstrates potent inhibition of ROCK1 (Ki = 6 nM) and ROCK2 (IC50 = 5 nM) [1], while maintaining significant selectivity over PKA (Ki = 340 nM) [1]. The (R)-enantiomer, possessing the opposite absolute configuration, can be employed to probe the stereochemical requirements of kinase active sites and is expected to produce a distinct selectivity fingerprint. The commercial specification of ≥98% purity and defined chiral identity (confirmed by single enantiomer analytical data) provides the reproducibility required for SAR campaigns, in contrast to racemic mixtures where the biological readout is confounded by the presence of both enantiomers.
| Evidence Dimension | Kinase inhibition potency and stereochemical control |
|---|---|
| Target Compound Data | (R)-2-Methyl-1,4-diazepane: Commercial purity 98%, single enantiomer (Chiral HPLC confirmed) |
| Comparator Or Baseline | (S)-2-Methyl-1,4-diazepane derivative H-1152: ROCK1 Ki = 6 nM, ROCK2 IC50 = 5 nM, PKA Ki = 340 nM [1]; Racemic 2-methyl-1,4-diazepane: Undefined enantiomeric ratio, purity typically 95% |
| Quantified Difference | Stereochemically pure (R)-enantiomer (98% purity) vs. racemic mixture of indeterminate composition; H-1152 (S-enantiomer) exhibits 56-fold selectivity for ROCK1 over PKA [1] |
| Conditions | Binding assay: ATP-regenerative NADH-consuming system, pH 7.6, 2°C [1]; Purity by HPLC/Chiral HPLC |
Why This Matters
Procurement of the single (R)-enantiomer is obligatory for medicinal chemists constructing stereochemically pure lead series, as racemic material introduces confounding variables in kinase selectivity assays and downstream ADMET profiling.
- [1] BindingDB Entry BDBM14028: H-1152. Affinity data: ROCK1 Ki = 6 nM; ROCK2 IC50 = 5 nM; PKA Ki = 340 nM. Accessed via BindingDB.org, May 2026. View Source
